NHPI-PEG3-C2-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NHPI-PEG3-C2-NHS ester is a non-cleavable three-unit polyethylene glycol linker compound. It is primarily used in the synthesis of antibody-drug conjugates. The compound is known for its stability and effectiveness in linking molecules, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NHPI-PEG3-C2-NHS ester involves the reaction of NHPI (N-hydroxyphthalimide) with a polyethylene glycol derivative and an NHS (N-hydroxysuccinimide) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The process requires careful control of temperature and pH to ensure the formation of the desired ester linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: NHPI-PEG3-C2-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in the conjugation of antibodies and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines, dimethyl sulfoxide, dimethylformamide.
Major Products: The primary product of the reaction is an amide-linked conjugate, which retains the functional properties of both the original molecules .
Wissenschaftliche Forschungsanwendungen
NHPI-PEG3-C2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules.
Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of NHPI-PEG3-C2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester group with primary amines. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The polyethylene glycol linker provides flexibility and stability to the conjugated product, enhancing its functional properties .
Similar Compounds:
NHPI-PEG2-NHS ester: A similar compound with a shorter polyethylene glycol linker.
NHPI-PEG4-NHS ester: A similar compound with a longer polyethylene glycol linker.
Comparison: this compound is unique due to its three-unit polyethylene glycol linker, which provides an optimal balance of flexibility and stability. This makes it particularly suitable for applications requiring precise molecular conjugation .
Eigenschaften
Molekularformel |
C21H24N2O10 |
---|---|
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H24N2O10/c24-17-5-6-18(25)22(17)33-19(26)7-8-29-9-10-30-11-12-31-13-14-32-23-20(27)15-3-1-2-4-16(15)21(23)28/h1-4H,5-14H2 |
InChI-Schlüssel |
OWAQXTSIBSTPOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.